Chemical structure and physicochemical properties of N-Hydroxycyclohexanecarboximidamide
Chemical structure and physicochemical properties of N-Hydroxycyclohexanecarboximidamide
An In-depth Technical Guide to N-Hydroxycyclohexanecarboximidamide: Structure, Properties, and Therapeutic Potential
Introduction
N-Hydroxycyclohexanecarboximidamide is a molecule of significant interest within the fields of medicinal chemistry and drug development. As a member of the amidoxime (or N-hydroxy-imidamide) class of compounds, it features a unique functional group that serves as a versatile pharmacophore. Amidoximes are recognized as effective bioisosteres for carboxylic acids and amides, often conferring improved pharmacokinetic properties and metabolic stability to parent molecules.[1] The core value of N-Hydroxycyclohexanecarboximidamide lies not in its direct therapeutic use, but in its potential as a foundational scaffold for the design of potent and selective enzyme inhibitors.
This guide provides a comprehensive overview of N-Hydroxycyclohexanecarboximidamide, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a robust protocol for its synthesis and characterization, and a detailed exploration of its primary therapeutic hypothesis: the inhibition of Nitric Oxide Synthase (NOS) enzymes.
Chemical Identity and Structure
The structural foundation of N-Hydroxycyclohexanecarboximidamide consists of a saturated six-membered cyclohexyl ring attached to a C-nitroso-methanimine core. This arrangement, particularly the N-hydroxycarboximidamide functional group, is critical to its chemical reactivity and biological potential.
| Identifier | Data | Source(s) |
| IUPAC Name | N'-hydroxycyclohexanecarboximidamide | [2] |
| CAS Number | 633313-98-1 | [3][4] |
| Molecular Formula | C₇H₁₄N₂O | [2][4] |
| Molecular Weight | 142.19 g/mol | [2] |
| SMILES String | C1CCC(CC1)C(=NO)N | [2] |
| Synonyms | hydroxycyclohexanecarboximidamide | [4] |
Physicochemical Properties
The physicochemical profile of a compound is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for N-Hydroxycyclohexanecarboximidamide is not publicly available, we can rely on high-quality predicted values to guide research.
| Property | Predicted/Experimental Value | Significance in Drug Development | Source(s) |
| XlogP | 1.5 | Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability. | [2] |
| Monoisotopic Mass | 142.11061 Da | Essential for high-resolution mass spectrometry analysis and confirmation of identity. | [2] |
| pKa | (Predicted ~10-11) | The N-hydroxy group is weakly acidic. The imidamide nitrogen is weakly basic. This influences ionization state at physiological pH. | N/A |
| Solubility | (Predicted: Soluble in polar organic solvents) | Solubility in aqueous and organic media is critical for formulation and conducting biological assays. | [5] |
| Melting Point | Not available | A key indicator of purity and solid-state stability. | N/A |
Synthesis and Characterization
The synthesis of N-hydroxy-imidamides from their corresponding nitriles is a well-established and reliable transformation in organic chemistry.[6] This approach is favored for its high efficiency and the general availability of nitrile starting materials.
Synthetic Pathway Rationale
The most logical and field-proven method for preparing N-Hydroxycyclohexanecarboximidamide is the nucleophilic addition of hydroxylamine to cyclohexanecarbonitrile. This reaction proceeds under mild conditions and typically results in high yields, making it suitable for both small-scale research and larger-scale production. The choice of a hydroxylamine salt (e.g., hydrochloride) with a base, or aqueous hydroxylamine, provides the free nucleophile necessary to attack the electrophilic carbon of the nitrile group.[1][6]
Experimental Protocol: Synthesis
This protocol outlines a robust method for the synthesis of N-Hydroxycyclohexanecarboximidamide.
Materials:
-
Cyclohexanecarbonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (1.5 eq) or 50% w/w aqueous hydroxylamine (4.0 eq)
-
Ethanol/Water (3:2 v/v) or absolute ethanol
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanecarbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).[1] Alternatively, dissolve cyclohexanecarbonitrile in absolute ethanol and add 50% w/w aqueous hydroxylamine (4.0 eq).[6]
-
Solvent Addition: Add the ethanol/water (3:2 v/v) solvent mixture, ensuring all reagents are dissolved and can be stirred efficiently.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic extracts once with water and once with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Hydroxycyclohexanecarboximidamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following workflow ensures the material meets the standards required for further biological and chemical investigation.
Caption: Workflow for the purification and characterization of N-Hydroxycyclohexanecarboximidamide.
Anticipated Spectroscopic Profile
While specific experimental spectra are not published, the structure of N-Hydroxycyclohexanecarboximidamide allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different types of protons.[7][8]
-
δ 1.0-2.0 ppm: A series of broad, overlapping multiplets corresponding to the 11 protons of the cyclohexyl ring.
-
δ ~5.0-6.0 ppm: A broad singlet corresponding to the two protons of the amino (-NH₂) group. This signal is exchangeable with D₂O.
-
δ ~8.0-9.0 ppm: A broad singlet corresponding to the proton of the hydroxyl (-OH) group. This signal is also exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework.[9][10]
-
δ 25-45 ppm: Multiple signals corresponding to the six carbons of the cyclohexyl ring.
-
δ ~150-160 ppm: A single, downfield signal corresponding to the carbon of the C=NOH group.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[11][12]
-
3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibration.
-
3350-3150 cm⁻¹: One or two medium-to-sharp peaks corresponding to the N-H stretching vibrations of the primary amine.
-
2950-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the cyclohexyl ring.
-
~1660 cm⁻¹: A medium-to-strong peak corresponding to the C=N stretching vibration.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
[M+H]⁺: An expected peak at m/z = 143.1179, corresponding to the protonated molecule.[2]
-
Fragmentation: Common fragmentation patterns may include the loss of water (-18 Da) or ammonia (-17 Da).
-
Potential Applications in Drug Development
Primary Target Hypothesis: Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune response.[13] It is synthesized by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[14] While essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, chronic inflammation, and certain cancers like melanoma.[13][15] This makes the selective inhibition of NOS isoforms a highly attractive therapeutic strategy.
The N-hydroxycarboximidamide moiety is a well-established pharmacophore for NOS inhibition.[16] It acts as a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS. This structural mimicry allows compounds like N-Hydroxycyclohexanecarboximidamide to bind to the enzyme's active site. The N-hydroxy group can coordinate with the heme iron, disrupting the catalytic cycle and preventing the synthesis of NO.[13]
Caption: Inhibition of the NOS catalytic cycle by a substrate-mimicking inhibitor.
Future Research Directions
N-Hydroxycyclohexanecarboximidamide serves as an excellent starting point for a drug discovery program targeting NOS. Key future steps would include:
-
In Vitro Enzyme Assays: Quantify the inhibitory potency (IC₅₀) of the compound against each of the three purified human NOS isoforms to determine its activity and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the cyclohexyl ring (e.g., introducing substituents, changing ring size) to optimize potency and selectivity.
-
Cell-Based Assays: Evaluate the ability of promising compounds to reduce NO production in relevant cell models (e.g., lipopolysaccharide-stimulated macrophages for iNOS, or neuronal cell lines for nNOS).
-
Pharmacokinetic Profiling: Assess the metabolic stability, solubility, and cell permeability of lead compounds to ensure they possess drug-like properties.
Conclusion
N-Hydroxycyclohexanecarboximidamide is more than a simple chemical entity; it is a strategically important building block for medicinal chemistry. Its straightforward synthesis, combined with the proven utility of the N-hydroxycarboximidamide functional group, makes it a highly valuable scaffold. Its primary potential lies in the development of nitric oxide synthase inhibitors, a class of therapeutics with broad implications for treating inflammatory, neurodegenerative, and oncological diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their drug discovery and chemical biology programs.
References
-
Appchem. N'-hydroxycycloheptanecarboximidamide | 934606-33-4. Available from: [Link]
-
PubChem. Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)-. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. N'-hydroxycyclohexanecarboximidamide (C7H14N2O). Available from: [Link]
-
CHEMNEWTECH. N'-Hydroxycyclohexanecarboximidamide[633313-98-1]. Available from: [Link]
-
PMC. #Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Catalytic and Biological Activity of Silver and Gold Complexes Stabilized by NHC with Hydroxy Derivatives on Nitrogen Atoms. Available from: [Link]
-
The Good Scents Company. N-(3-hydroxy-4-methoxyphenyl)-2isopropyl-5,5-dimethylcyclohexanecarboxamide. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Available from: [Link]
-
PubChem. N'-Hydroxybenzenecarboximidamide. National Center for Biotechnology Information. Available from: [Link]
-
SlidePlayer. Infrared (IR) Spectroscopy. Available from: [Link]
-
PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information. Available from: [Link]
-
Science. Determination of non-covalent docking by IR spectroscopy of cold gas-phase complexes. Available from: [Link]
-
PubChem. N'-Hydroxy-3-methylbenzenecarboximidamide. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
PubChem. Cyclohexanecarboxamide, N,N-diethyl-. National Center for Biotechnology Information. Available from: [Link]
-
PMC. Bioactive heterocycles containing endocyclic N-hydroxy groups. National Center for Biotechnology Information. Available from: [Link]
-
PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Examples of N-hydroxylactams whose biological activity is exerted via metal chelation. Available from: [Link]
-
PubChem. 4-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
PMC. Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. National Center for Biotechnology Information. Available from: [Link]
-
PMC. New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. Available from: [Link]
-
ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Available from: [Link]
-
PMC. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. National Center for Biotechnology Information. Available from: [Link]
-
IntechOpen. Nitric Oxide Synthase Inhibitors. Available from: [Link]
-
ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Available from: [Link]
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N'-hydroxycyclohexanecarboximidamide (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. appchemical.com [appchemical.com]
- 4. N'-Hydroxycyclohexanecarboximidamide[633313-98-1] | CHEMNEWTECH [chemnewtech.com]
- 5. N-(3-hydroxy-4-methoxyphenyl)-2isopropyl-5,5-dimethylcyclohexanecarboxamide, 1857331-84-0 [thegoodscentscompany.com]
- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 14. Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases | MDPI [mdpi.com]
- 15. New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
